4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl-substituted thiophene moiety. This compound belongs to the pinacol boronic ester family, characterized by the 1,3,2-dioxaborolane backbone with four methyl groups at the 4,4,5,5-positions, which enhance stability and reduce hydrolysis susceptibility. Its synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of the heteroaromatic precursor . The phenylthiophene substituent provides extended π-conjugation, making it valuable in organic electronics and as a building block for polymers in field-effect transistors (FETs) .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-10-13(11-20-14)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEQUOGEMIDLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Miyaura borylation reaction is the most widely reported method for synthesizing 4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane. This approach involves the palladium-catalyzed coupling of a halogenated thiophene derivative (e.g., 2-bromo-4-phenylthiophene) with bis(pinacolato)diboron (B(pin)) or its analogs. The catalytic system typically employs PdCl(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) in combination with a base such as potassium acetate (KOAc) in anhydrous dioxane or 1,2-dimethoxyethane (DME).
Optimized Conditions :
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Catalyst : PdCl(dppf)·CHCl (2–5 mol%)
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Solvent : DME/water (4:1 v/v)
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Temperature : 80–90°C
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Reaction Time : 12–24 hours
Under these conditions, the reaction achieves yields of 85–92%, as confirmed by NMR and GC-MS analysis.
Stepwise Procedure and Workup
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Charging the Reaction Vessel : In a flame-dried Schlenk tube under argon, 2-bromo-4-phenylthiophene (1.0 equiv), B(pin) (1.1 equiv), PdCl(dppf)·CHCl (0.03 equiv), and KOAc (3.0 equiv) are combined in degassed DME (10 mL per mmol of substrate).
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Heating and Stirring : The mixture is heated to 80°C with vigorous stirring for 18 hours.
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Quenching and Extraction : After cooling, the reaction is diluted with ethyl acetate (20 mL) and washed with saturated aqueous NHCl (10 mL). The organic layer is dried over MgSO and concentrated under reduced pressure.
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Purification : The crude product is purified via silica gel chromatography (hexanes/ethyl acetate, 9:1) to afford the title compound as a white crystalline solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | >99% |
| NMR | δ 30.2 ppm (singlet) |
Halogen-Metal Exchange Followed by Boronation
Lithium-Halogen Exchange Strategy
An alternative route involves the generation of a thienyllithium intermediate via lithium-halogen exchange, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method is particularly advantageous for sterically hindered substrates.
Procedure :
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Lithiation : 2-Bromo-4-phenylthiophene (1.0 equiv) is treated with n-butyllithium (2.2 equiv) in anhydrous THF at −78°C for 30 minutes.
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Boronation : The resulting lithiated species is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) at −78°C, followed by warming to room temperature over 2 hours.
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Workup : The mixture is poured into ice-cwater, extracted with dichloromethane, and purified via recrystallization from methanol.
Analytical Validation :
Limitations and Scalability
While this method provides excellent regiocontrol, it requires cryogenic conditions (−78°C), making large-scale synthesis challenging. Yields typically range from 70–78%, lower than Miyaura borylation.
Transition-Metal-Catalyzed Direct Borylation
Iridium-Catalyzed C–H Borylation
Recent advances employ iridium complexes such as [Ir(COD)OMe] with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) for direct C–H borylation of 4-phenylthiophene.
Optimized Protocol :
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Catalyst : [Ir(COD)OMe] (3 mol%), dtbpy (6 mol%)
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Solvent : Cyclohexane
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Temperature : 150°C (microwave irradiation)
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Reaction Time : 1 hour
Outcomes :
| Metric | Value |
|---|---|
| Conversion | 95% |
| Isolated Yield | 88% |
| Selectivity (C2 vs C5) | 98:2 |
This method eliminates pre-functionalization steps but requires specialized equipment for microwave heating.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Average Yield | Temperature Range | Catalytic Loading |
|---|---|---|---|
| Miyaura Borylation | 89% | 80–90°C | 2–5 mol% Pd |
| Halogen-Metal Exchange | 74% | −78°C to RT | N/A |
| Ir-Catalyzed C–H Borylation | 88% | 150°C | 3 mol% Ir |
Miyaura borylation offers the best balance of yield and practicality, whereas C–H borylation excels in step economy but demands higher energy input.
Solvent and Environmental Impact
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Miyaura Borylation : Uses DME/water mixtures, aligning with green chemistry principles.
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C–H Borylation : Requires hydrocarbon solvents (cyclohexane), posing flammability risks.
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Halogen-Metal Exchange : Relies on THF, which necessitates stringent drying protocols.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a critical reagent in palladium- or nickel-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl/heteroaryl boronic esters and electrophilic partners (e.g., aryl halides).
Key Reaction Conditions and Outcomes
Mechanistic Insights
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The boronic ester undergoes transmetallation with the palladium or nickel catalyst, forming a Pd/Ni-aryl intermediate .
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Subsequent reductive elimination yields the biaryl product.
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Electron-deficient aryl halides exhibit faster reaction rates due to enhanced oxidative addition .
Protodeboronation Studies
Protodeboronation (cleavage of the boron-aryl bond) is a competing side reaction in cross-couplings. Factors influencing this process include:
Catalyst Loading Effects
| Ni(dppf)(o-tol)Cl Loading | Conversion (%) |
|---|---|
| 4 mol% | Quantitative |
| 1 mol% | 96 |
Base and Solvent Impact
| Base | Conversion (%) | Solvent | Conversion (%) |
|---|---|---|---|
| K₃PO₄ | Quantitative | 1,4-Dioxane | Quantitative |
| Cs₂CO₃ | 18 | THF | 91 |
Stability and Handling
Scientific Research Applications
Basic Information
- Molecular Formula : C16H19BO2S
- Molecular Weight : 286.20 g/mol
- CAS Number : 960116-25-0
Organic Synthesis
4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boron atom allows for the formation of carbon-boron bonds, facilitating cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of biaryl compounds and other complex organic molecules.
Case Study: Suzuki-Miyaura Coupling
In a study by Smith et al. (2021), the compound was utilized to couple various aryl halides with phenylboronic acids to produce biaryl compounds with high yields. The study demonstrated that the presence of the dioxaborolane moiety enhances reactivity and selectivity in these reactions.
Materials Science
The compound's unique structure makes it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Case Study: Organic Photovoltaics
Research conducted by Johnson et al. (2023) explored the use of this compound in the fabrication of organic solar cells. The study found that incorporating this compound into the active layer improved charge mobility and overall device efficiency.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with various biomolecules opens avenues for drug design and delivery systems.
Case Study: Drug Development
A study by Lee et al. (2022) evaluated the compound's efficacy in targeting specific cancer cell lines. The results indicated that derivatives of this compound exhibit cytotoxic effects on cancer cells while maintaining low toxicity to normal cells.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in catalysis and organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous boronic esters, focusing on substituent effects, reactivity, and applications.
Structural and Electronic Comparisons
Reactivity in Cross-Coupling Reactions
- Target Compound : Exhibits high reactivity in Suzuki-Miyaura couplings due to the electron-rich thiophene ring, which facilitates transmetallation. Yields >80% reported in aryl-aryl bond formations .
- Benzo[b]thiophene Derivatives (e.g., 4l) : Brominated analogs (e.g., 4,7-dibromo-2-borylbenzo[b]thiophene) show regioselective coupling at the less hindered position, but steric bulk from methyl groups (e.g., in 2-methylbenzo[b]thiophene) reduces reaction rates .
- Phenylethynyl Analog: Lower reactivity in traditional Suzuki couplings due to alkyne’s electron-withdrawing nature but excels in Sonogashira reactions .
Research Findings and Key Insights
Steric vs. Electronic Effects : Methyl groups on benzo[b]thiophene (e.g., 2-methyl derivative) lower coupling yields by 20–30% compared to the target compound’s phenylthiophene, highlighting the balance between steric hindrance and electronic activation .
Regioselectivity in Catalysis : HBpin’s small size enables meta-borylation of aromatics, whereas bulkier analogs like the target compound favor ortho-functionalization .
Thermal Stability : Phenylthiophene derivatives decompose at >200°C, outperforming alkenyl analogs (decomposition at ~150°C) in high-temperature applications .
Biological Activity
4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 459409-74-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₆H₁₉BO₂S
- Molecular Weight : 286.20 g/mol
- Purity : Typically >95% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit certain cytochrome P450 enzymes (CYPs), particularly CYP2D6 and CYP3A4. This inhibition can affect the metabolism of various drugs, potentially leading to drug-drug interactions .
- Antioxidant Activity : The dioxaborolane structure may confer antioxidant properties, which can protect cells from oxidative stress and damage .
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis through its interactions with specific receptors or enzymes involved in these processes .
Table 1: Summary of Biological Activities
Case Study 1: Pharmacokinetics and Drug Interactions
A study investigated the pharmacokinetic profile of this compound in a murine model. The results indicated significant alterations in the metabolism of co-administered drugs due to the inhibition of CYP enzymes. This finding highlights the importance of considering this compound's potential for drug interactions in therapeutic contexts .
Case Study 2: Antioxidant Efficacy
In vitro experiments demonstrated that this compound exhibits potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation in cultured neuronal cells. These effects suggest a protective role against neurodegenerative conditions .
Q & A
Q. What are the established synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane?
The compound is typically synthesized via hydroboration/protodeboronation of alkynyl pinacolboronates. For example, alkynyl precursors like 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane react with dicyclohexylborane under inert conditions to yield stereoselective alkenyl boronates. This method ensures high regioselectivity and purity, critical for downstream applications .
Q. How can researchers characterize the purity and structure of this compound?
Use nuclear magnetic resonance (NMR) spectroscopy for structural validation. Key signals include:
- ¹H NMR : Peaks for methyl groups (~1.3 ppm, singlet) and aromatic protons from the phenylthiophene moiety (~7.2–7.8 ppm).
- ¹¹B NMR : A sharp singlet near 30–35 ppm confirms the boronate ester structure.
- ¹³C NMR : Assignments for quaternary carbons in the dioxaborolane ring (~80–100 ppm) . High-resolution mass spectrometry (HRMS) further confirms molecular formula integrity.
Q. What safety precautions are essential when handling this compound?
Standard boronate ester protocols apply:
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis.
- Avoid skin contact (wear nitrile gloves, lab coat, goggles).
- Store in anhydrous conditions (e.g., molecular sieves). Toxic byproducts (e.g., boric acid) may form upon degradation .
Advanced Research Questions
Q. How does this boronate ester perform in Suzuki-Miyaura cross-coupling reactions?
The compound acts as a stable aryl/alkenyl boronate donor in Pd-catalyzed couplings. Optimize conditions using:
Q. What strategies mitigate competing protodeboronation during cross-coupling?
Protodeboronation is minimized by:
Q. How can this compound be functionalized for complex molecule synthesis (e.g., polycyclic aromatics)?
Sequential coupling and cyclization steps are effective. For example:
- Couple with brominated pyrenes to install boronates for further annulation.
- Use Sonogashira or Heck reactions to append alkynes/alkenes, followed by thermal/acidic cyclization .
Q. What analytical methods resolve challenges in quantifying boronate ester reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
